ALK5 Inhibition Potency vs. Galunisertib
LY3200882 exhibits 1.46-fold greater enzymatic potency against ALK5 (TGFβRI) compared to galunisertib (LY2157299), with IC50 values of 38.2 nM and 56 nM respectively [1]. Both measurements were obtained under comparable ATP-competitive kinase assay conditions. This moderate but quantifiable potency advantage at the molecular target level provides a baseline differentiation for in vitro experimental design where target engagement at lower compound concentrations may be desirable [2].
| Evidence Dimension | Enzymatic ALK5 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 38.2 nM |
| Comparator Or Baseline | Galunisertib (LY2157299): 56 nM |
| Quantified Difference | 1.46-fold greater potency |
| Conditions | ATP-competitive kinase assay; TGFβRI/ALK5 enzymatic inhibition |
Why This Matters
Higher target potency enables lower effective concentrations in in vitro assays, potentially reducing off-target effects and improving signal-to-noise ratios in mechanistic studies.
- [1] MedChemExpress. LY3200882 Product Datasheet. Accessed 2026. View Source
- [2] DCBio. TGF beta Receptor (TGFBR) Product Comparison. Galunisertib IC50: 56 nM. View Source
